Nickel(II) oxide (NiO, CAS: 12035-36-8) is a wide-bandgap (3.6–4.0 eV) p-type semiconductor and antiferromagnetic transition metal oxide characterized by exceptional thermal stability and tunable defect chemistry. In industrial and advanced laboratory procurement, NiO is primarily sourced as an indispensable structural precursor for solid oxide fuel cell (SOFC) cermet anodes, a highly stable inorganic hole transport layer (HTL) in next-generation photovoltaics, and an active p-type component in chemiresistive gas sensors. Unlike highly reactive or hydrated nickel salts, calcined NiO provides a phase-stable, process-ready baseline that ensures reproducible integration into high-temperature manufacturing workflows and long-term electrochemical environments [1].
Conversion-type anode composite research for lithium-ion batteries
Complementary electrochromic counter electrode in WO₃/NiO stacks
NO-selective sensing electrode in YSZ-based gas sensors
p-Type wide-band-gap semiconductor for near-UV optoelectronics
Substituting Nickel(II) oxide with generic alternatives compromises device longevity and manufacturability across multiple high-value applications. In photovoltaic manufacturing, replacing NiO with common organic hole transport layers like PEDOT:PSS introduces hygroscopic and acidic degradation pathways that rapidly destroy the active perovskite layer under ambient conditions [1]. In high-temperature ceramic processing, such as solid oxide fuel cell (SOFC) fabrication, attempting to bypass the oxide phase by using direct metallic nickel powder results in catastrophic thermal sintering at 1300–1400 °C, which destroys the necessary gas-permeable porous architecture [2]. Furthermore, while hydrated precursors like Ni(OH)2 offer high theoretical electrochemical reactivity, they undergo uncontrolled thermal decomposition during high-temperature electrode curing, making pre-calcined NiO the mandatory choice for phase-stable industrial processing [3].
For inverted perovskite solar cells, the selection of the hole transport layer (HTL) dictates device longevity. Organic alternatives like PEDOT:PSS are highly acidic and hygroscopic, leading to rapid interfacial degradation. In contrast, incorporating NiO provides a deep valence band for efficient hole extraction and exceptional thermal robustness. Devices utilizing NiO-based HTLs maintain up to 86.5% of their initial power conversion efficiency (PCE) after 6000 hours of environmental stress, drastically outperforming pristine organic layers [1].
| Evidence Dimension | Long-term Power Conversion Efficiency (PCE) Retention |
| Target Compound Data | NiO-based HTL: Retains ~86.5% of initial PCE after 6000 hours |
| Comparator Or Baseline | PEDOT:PSS: Rapid degradation due to hygroscopic and acidic nature |
| Quantified Difference | Massive extension of operational lifetime and thermal robustness |
| Conditions | Inverted planar perovskite solar cells under ISOS-D-1 storage or ambient conditions |
Procuring NiO as an inorganic HTL is critical for scaling solar cell manufacturing, as it solves the fatal moisture and thermal degradation issues inherent to organic alternatives.
In the fabrication of SOFC anodes, the active material must withstand co-firing temperatures of 1300–1400 °C. Direct procurement and use of nanoscale metallic nickel powder fails because it severely sinters at these temperatures, destroying the gas-permeable structure. By utilizing NiO powder as the precursor mixed with YSZ, the electrode can be safely sintered. Subsequent in-situ reduction of NiO to metallic Ni at ~900 °C induces a volumetric contraction that generates an additional ~20% porosity, perfectly preserving the critical triple-phase boundary (TPB) required for fuel oxidation [1].
| Evidence Dimension | Electrode Porosity and Sintering Behavior |
| Target Compound Data | NiO precursor: Resists 1400 °C sintering, yields ~20% porosity increase upon reduction |
| Comparator Or Baseline | Direct Ni powder: Catastrophic agglomeration and loss of porosity at >1000 °C |
| Quantified Difference | Enables functional triple-phase boundary formation without thermal collapse |
| Conditions | SOFC anode fabrication, co-firing at 1300–1400 °C followed by H2 reduction at 900 °C |
Buyers manufacturing SOFCs must source NiO rather than Ni metal to ensure the final cermet anode achieves the necessary gas permeability and structural integrity.
While Nickel(II) hydroxide (Ni(OH)2) can deliver higher theoretical specific capacitance due to easier proton diffusion, it is unsuitable for electrode manufacturing processes that require high-temperature calcination. NiO provides a phase-stable alternative that survives thermal treatments above 250 °C. Furthermore, NiO electrodes demonstrate excellent long-term mechanical and electrochemical durability, maintaining >86% capacitance retention over 1000 cycles, making it the preferred choice when thermal stability during device integration is prioritized over initial raw capacitance [1].
| Evidence Dimension | Thermal Phase Stability and Cycle Life |
| Target Compound Data | NiO: Phase-stable >250 °C, 86% capacitance retention (1000 cycles) |
| Comparator Or Baseline | Ni(OH)2: Decomposes at >210-250 °C, though offers higher initial specific capacitance (~810 F/g) |
| Quantified Difference | Superior high-temperature processability and structural retention |
| Conditions | Electrode calcination and long-term galvanostatic charge/discharge cycling |
For energy storage applications requiring high-temperature electrode curing, NiO is the mandatory procurement choice to prevent uncontrolled precursor decomposition.
Pure n-type semiconductor gas sensors (such as ZnO or SnO2) often suffer from high operating temperatures and cross-sensitivity. Procuring p-type NiO to form p-n heterojunction nanocomposites (e.g., NiO/ZnO) fundamentally alters the charge carrier dynamics. The introduction of NiO creates a depletion layer that drastically amplifies the resistance change upon target gas exposure, effectively lowering the optimal operating temperature and providing discriminable, highly selective responses to gases like H2, CO, and NO2 that pure n-type sensors cannot achieve alone [1].
| Evidence Dimension | Sensor Response and Operating Temperature |
| Target Compound Data | p-NiO modified composites: Lower operating temps, distinct p-type/n-type switching based on gas |
| Comparator Or Baseline | Pure n-type oxides (ZnO/SnO2): Higher operating temps, lower selectivity |
| Quantified Difference | Significant amplification of gas response via p-n junction electron depletion |
| Conditions | Chemiresistive gas detection (e.g., CO, H2, NO2) at 300–400 °C |
Sensor manufacturers procure NiO as a crucial secondary phase to engineer p-n heterojunctions, directly improving the sensitivity and energy efficiency of commercial gas detectors.
NiO is the standard industrial precursor for producing Ni-YSZ cermet anodes. Its ability to withstand high-temperature co-firing (1300–1400 °C) without severe sintering, followed by in-situ reduction to create a highly porous metallic nickel network, makes it irreplaceable for maintaining the triple-phase boundary in fuel cells [1].
For scalable photovoltaic manufacturing, NiO replaces unstable organic HTLs like PEDOT:PSS. Its deep valence band ensures efficient hole extraction, while its inorganic nature provides the thermal and moisture resistance required to pass rigorous long-term stability testing (e.g., ISOS protocols) [2].
NiO is utilized as a primary p-type sensing material or as a heterojunction partner with n-type oxides (like ZnO or SnO2). This application leverages NiO's surface defect chemistry to detect VOCs, NO2, and environmental pollutants with high sensitivity and lower power consumption [3].
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